molecular formula C9H12ClNO B6197525 3-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride CAS No. 2680540-57-0

3-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride

Cat. No.: B6197525
CAS No.: 2680540-57-0
M. Wt: 185.65 g/mol
InChI Key: KVTTULBVUAIANI-UHFFFAOYSA-N
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Description

3-Methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a chiral amine derivative of the 2,3-dihydrobenzofuran scaffold. The compound features a partially saturated benzofuran core with a methyl group at position 3 and an amine group, forming a hydrochloride salt.

Properties

CAS No.

2680540-57-0

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

3-methyl-2H-1-benzofuran-3-amine;hydrochloride

InChI

InChI=1S/C9H11NO.ClH/c1-9(10)6-11-8-5-3-2-4-7(8)9;/h2-5H,6,10H2,1H3;1H

InChI Key

KVTTULBVUAIANI-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2=CC=CC=C21)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of transition-metal catalysis for cyclization of aryl acetylenes, can be applied .

Chemical Reactions Analysis

Types of Reactions

3-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Table 1: Key Properties of 3-Methyl-2,3-dihydro-1-benzofuran-3-amine Hydrochloride and Analogs

Compound Name (IUPAC) Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
3-Methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride Methyl at C3 C9H12ClNO ~185.6 (calculated) Chiral center; base structure for analogs
(3R)-5-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine HCl CF3 at C5 C9H9ClF3NO 239.62 Enhanced lipophilicity; chiral resolution
(S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride F at C7 C8H9ClFNO 189.61 S-configuration; potential bioactivity
5-Bromo-2,3-dihydro-1-benzofuran-3-amine hydrochloride Br at C5 C8H8BrClNO 256.52 (calculated) Higher molecular weight; halogenated
6-Bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine HCl Br at C6, ethyl at C2 C10H12BrClNO 284.57 (calculated) Diastereomeric mixture; bulky substituent
5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride Cl at C5 C8H8Cl2NO 204.06 (calculated) Electronegative substituent
(3S)-2,3-Dihydro-1-benzofuran-3-amine hydrochloride No substituents C8H10ClNO 171.62 Parent compound; commercial availability

Key Observations:

Alkyl Groups (methyl, ethyl): Methyl at C3 (target compound) improves steric bulk compared to unsubstituted analogs, while ethyl at C2 () introduces conformational flexibility . Trifluoromethyl (CF3): The CF3 group in significantly boosts lipophilicity and metabolic stability, a common strategy in drug design .

Chirality :

  • Many analogs (e.g., ) are chiral, necessitating enantiomeric resolution for pharmacological studies. The (S)- and (R)-configurations may lead to divergent biological activities .

Synthesis and Commercial Availability :

  • Synthesis typically involves cyclization reactions to form the dihydrobenzofuran core, followed by halogenation or alkylation. Hydrochloride salts are formed via acid-base reactions (e.g., ) .
  • Commercial suppliers (e.g., Enamine Ltd, American Elements) list multiple analogs, indicating industrial relevance for drug discovery .

Research and Application Insights

  • Antimicrobial and Anticancer Activity : Halogenated benzofurans (e.g., 5-bromo, 6-fluoro) are explored for their bioactivity due to halogen-electron interactions with biological targets .
  • Neurological Applications : Chiral amines like (S)-7-fluoro derivatives () may interact with neurotransmitter receptors, analogous to other amine-based pharmaceuticals .
  • Material Science : The trifluoromethyl derivative () could serve as a building block for fluorinated polymers or agrochemicals .

Biological Activity

3-Methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-Methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride has a benzofuran core structure, which is known for its diverse biological activities. The presence of the amine group enhances its reactivity and interaction with biological targets.

The biological activity of 3-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride is primarily attributed to its ability to interact with specific receptors and enzymes. Research indicates that it may modulate neurotransmitter systems, particularly through interactions with histamine receptors (H3R) and cannabinoid receptors (CB2) .

Key Mechanisms:

  • Receptor Interaction : The compound shows affinity for H3 and CB2 receptors, which are implicated in various neurological and inflammatory processes.
  • Enzyme Inhibition : It has been reported to inhibit enzymes such as topoisomerase I, crucial for DNA replication, suggesting potential anticancer properties .

Anticancer Properties

Studies have demonstrated that 3-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride exhibits significant anticancer activity. For instance, it has been shown to induce apoptosis in cancer cell lines by disrupting cell cycle progression and promoting cell death pathways .

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties. In animal models, it has been effective in reducing inflammation associated with conditions like neuropathic pain without impairing locomotor function .

Comparative Analysis

To better understand the efficacy of 3-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride, a comparison with structurally similar compounds can be insightful.

Compound NameBiological ActivityMechanism of Action
5-Methyl-2,3-dihydro-1-benzofuran-3-amineAnticancerH3R antagonist
2-Methyl-2,3-dihydro-1-benzofuran-3-amineAntimicrobialEnzyme inhibition
4-Methylpiperazine derivativeAnti-inflammatoryCB2 receptor agonist

Case Studies

  • Neuropathic Pain Model : In a study involving spinal nerve ligation models in rats, administration of 3-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride resulted in significant pain relief without affecting motor skills .
  • Cancer Cell Line Studies : Various cancer cell lines treated with this compound showed reduced viability and increased apoptosis rates compared to untreated controls .

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